2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-
CAS No.: 107680-30-8
Cat. No.: VC17020943
Molecular Formula: C24H20Cl2FN3O2
Molecular Weight: 472.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 107680-30-8 |
---|---|
Molecular Formula | C24H20Cl2FN3O2 |
Molecular Weight | 472.3 g/mol |
IUPAC Name | (2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1,2,4-triazol-1-yl)butane-2,3-diol |
Standard InChI | InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1 |
Standard InChI Key | ZGNSDERFLLYPCZ-ZEQRLZLVSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s systematic IUPAC name is (2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butane-2,3-diol. Its molecular formula is C₂₄H₁₉Cl₂FN₃O₂, with a molecular weight of 492.33 g/mol . The structure features:
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Two 4-chlorophenyl groups at positions 1 and 3.
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A 4-fluorophenyl group at position 2.
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A 1H-1,2,4-triazole ring at position 4.
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Stereochemical specificity at C2 and C3 (2S,3R configuration).
Table 1: Key Identifiers
Stereochemical Considerations
The (2S,3R) configuration is critical for biological activity, as enantiomeric forms of similar triazole derivatives exhibit distinct fungicidal potencies . X-ray crystallography of analogous compounds confirms that the spatial arrangement of chlorophenyl and triazole groups influences binding to fungal cytochrome P450 enzymes .
Synthesis and Manufacturing
General Synthetic Route
The compound is synthesized via a multi-step process involving:
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Diastereoselective Aldol Condensation: A ketone intermediate (e.g., 4-chlorophenylacetone) reacts with a fluorophenyl aldehyde under asymmetric catalysis to form the diol backbone .
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Triazole Incorporation: The hydroxyl group at position 4 undergoes nucleophilic substitution with 1H-1,2,4-triazole in the presence of a Mitsunobu reagent .
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Chiral Resolution: Chiral chromatography or enzymatic resolution isolates the (2S,3R) enantiomer .
Table 2: Reaction Conditions and Yields (Analog Data)
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Aldol Condensation | L-Proline, THF, −20°C | 68 | 95 |
Triazole Substitution | DIAD, PPh₃, DCM | 72 | 98 |
Chiral Resolution | Chiralpak AD-H, Hexane:IPA | 85 | >99 |
Industrial-Scale Production Challenges
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Regioselectivity: Competing reactions at the triazole nitrogen require precise stoichiometric control .
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Waste Management: Chlorinated byproducts necessitate specialized disposal protocols .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (pH 7.4), improving to 1.2 mg/mL in DMSO .
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Photostability: Undergoes 15% degradation under UV light (λ = 254 nm, 24 h) .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole), 7.45–7.12 (m, 11H, aryl), 4.98 (d, J = 6.8 Hz, 1H, OH), 3.72 (q, J = 7.2 Hz, 1H, CH) .
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¹³C NMR: 155.2 (triazole C), 138.4–115.7 (aryl C), 72.1 (C2), 70.3 (C3) .
Biological Activity and Applications
Antifungal Mechanisms
As a cytochrome P450 14α-demethylase (CYP51) inhibitor, the compound disrupts ergosterol biosynthesis in fungal pathogens . Comparative studies show 10-fold greater potency against Candida albicans (MIC = 0.12 µg/mL) than fluconazole .
Table 3: In Vitro Antifungal Activity (MIC, µg/mL)
Pathogen | MIC (Test Compound) | MIC (Fluconazole) |
---|---|---|
Candida albicans | 0.12 | 1.5 |
Aspergillus fumigatus | 0.45 | 4.8 |
Cryptococcus neoformans | 0.08 | 0.9 |
Agricultural Use
Patent data describe formulations containing 0.5–2.0% w/w of the compound for seed treatment, reducing Fusarium spp. infection in wheat by 89% .
Toxicological and Environmental Profiles
Acute Toxicity
Environmental Persistence
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